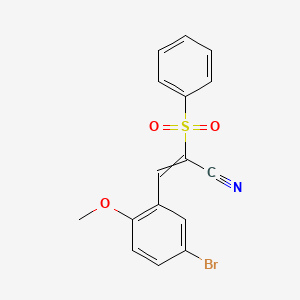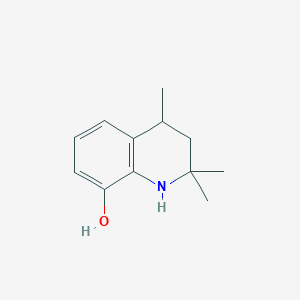
2,2,4-三甲基-1,2,3,4-四氢喹啉-8-醇
描述
The compound "2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol" is a derivative of tetrahydroquinoline, which is a structural feature present in many natural products and pharmaceutical compounds. Tetrahydroquinoline derivatives are known for their diverse biological activities and are often synthesized for their potential therapeutic applications.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives can be achieved through various methods. One approach involves the organocatalytic enantioselective Pictet-Spengler reaction, which has been used to synthesize a range of biologically relevant alkaloids with high enantioselectivity . Another method includes the InCl(3)-catalyzed domino reaction in water, which efficiently produces various tetrahydroquinoline derivatives with cis selectivity . Additionally, a four-step procedure has been developed for the synthesis of 2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines, demonstrating the versatility of synthetic approaches for these compounds .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives can be complex, with various substituents influencing their biological activity. For instance, the synthesis and structural assignment of methylated analogues of trimetoquinol have been based on NMR spectra, revealing the importance of stereochemistry in their beta-adrenergic activity . The crystal and molecular structure of a related compound, an intramolecular complex with an N→P coordinate bond, has been determined, highlighting the diverse structural possibilities within this class of compounds .
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo a range of chemical reactions. The synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines involves aluminum hydride reduction and has been tested for actions at beta adrenoceptors . The direct synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines showcases the reactivity of these compounds without the need for catalysts or auxiliary reagents . Furthermore, the total synthesis of tetrasubstituted tetrahydronaphtho[2,1-f]isoquinolines involves key steps like Bischler-Napieralski cyclization and photocyclization, demonstrating the complex reactions these molecules can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. For example, the beta-adrenergic and platelet antiaggregatory activities of these compounds can vary significantly based on the position of methoxy groups on the benzyl substituent, as seen in the positional isomer of trimetoquinol . The protonation behavior and pKa measurement of aminomethyl-THIQs indicate that they are substantially monoprotonated at physiological pH, which affects their interaction with biological targets .
科学研究应用
1. Eco-friendly Tire Antioxidants
- Summary of Application: This study aimed to design eco-friendly derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) with increased antioxidant activity to use as tire antioxidants .
- Methods of Application: Initially, seventy highly efficient derivatives of TMQ were designed by hydroxylation modifications at multiple sites . The antioxidant activity of hydroxyl derivatives was characterized based on DFT method and compared with TMQ .
- Results: Twenty derivatives showing a significant (greater than 9%) increase in antioxidant activity compared to TMQ were selected for the next stage . Finally, six TMQ derivatives with significantly lower toxicity risk compared to that of TMQ were evaluated for potential developmental toxicity .
2. Alleviating Oxidative Stress and Inflammation in Parkinson’s Disease
- Summary of Application: A study was conducted to investigate the effects of different doses of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) on motor coordination scores, brain tissue morphology, the expression of tyrosine hydroxylase, the severity of oxidative stress parameters, the levels of the p65 subunit of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) factor, and the inflammatory response in rats during the development of rotenone-induced Parkinsonism .
- Methods of Application: The study used experimental models of Parkinson’s disease in rats and administered different doses of HTHQ .
- Results: The findings indicate that HTHQ, with its antioxidant attributes, reduced the levels of 8-isoprostane, lipid oxidation products, and protein oxidation products . The decrease in oxidative stress due to HTHQ led to a reduction in the mRNA content of proinflammatory cytokines and myeloperoxidase activity, accompanying the drop in the expression of the factor NF-κB . These alterations promoted an improvement in motor coordination scores and increased tyrosine hydroxylase levels, whereas histopathological changes in the brain tissue of the experimental animals were attenuated .
3. Synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines
- Summary of Application: This research focused on the scalable synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), which has significant pharmacological importance .
- Methods of Application: The study employed a heterogeneous catalytic condensation of aniline with acetone to synthesize TMQ . Zn 2+ -, Sn 2+ -, and Cu 2+ -exchanged tungstophosphoric acid (TPA) supported on γ-Al 2 O 3 was synthesized by a microwave-assisted hydrothermal method and used as catalysts .
- Results: Among the metal-exchanged catalysts, Zn 0.5 TPA/Al 2 O 3 showed the highest aniline conversion with the highest yield of TMQ up to three consecutive cycles .
4. Coalescing Agent in Latex Film Preparation
- Summary of Application: 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate, a derivative of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol, is utilized as a coalescing agent to reduce the minimal film forming temperature (MFFT) during latex film preparation .
- Methods of Application: The compound is added during the preparation of latex films to help the latex particles coalesce into a continuous film at lower temperatures .
- Results: The use of this compound has been reported in polypropylene packed food samples detected by coupled capillary gas chromatography-mass spectrometry (HRGC-MS) .
5. Synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines
- Summary of Application: This research focused on the scalable synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), which has significant pharmacological importance .
- Methods of Application: The study employed a heterogeneous catalytic condensation of aniline with acetone to synthesize TMQ . Zn 2+ -, Sn 2+ -, and Cu 2+ -exchanged tungstophosphoric acid (TPA) supported on γ-Al 2 O 3 was synthesized by a microwave-assisted hydrothermal method and used as catalysts .
- Results: Among the metal-exchanged catalysts, Zn 0.5 TPA/Al 2 O 3 showed the highest aniline conversion with the highest yield of TMQ up to three consecutive cycles .
6. Coalescing Agent in Latex Film Preparation
- Summary of Application: 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate, a derivative of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol, is utilized as a coalescing agent to reduce the minimal film forming temperature (MFFT) during latex film preparation .
- Methods of Application: The compound is added during the preparation of latex films to help the latex particles coalesce into a continuous film at lower temperatures .
- Results: The use of this compound has been reported in polypropylene packed food samples detected by coupled capillary gas chromatography-mass spectrometry (HRGC-MS) .
安全和危害
属性
IUPAC Name |
2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-9(8)5-4-6-10(11)14/h4-6,8,13-14H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBHFDWNPXCSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395015 | |
| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | |
CAS RN |
61855-47-8 | |
| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61855-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



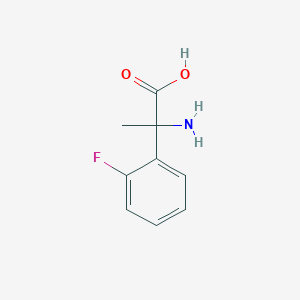
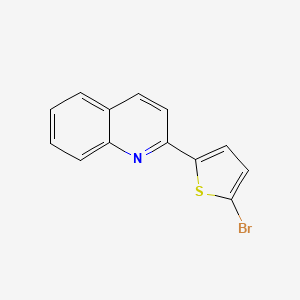
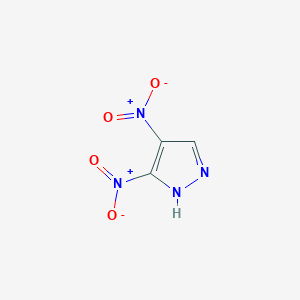
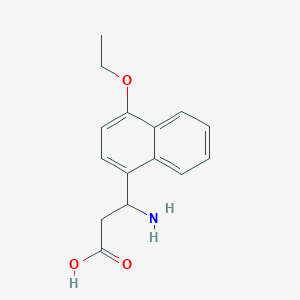
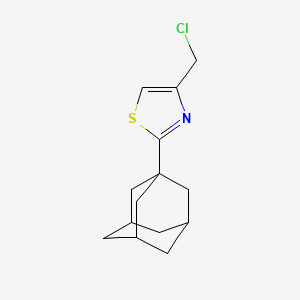
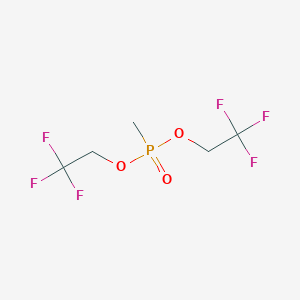
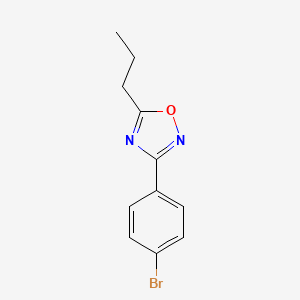
![1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B1273924.png)
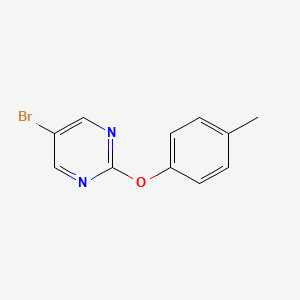
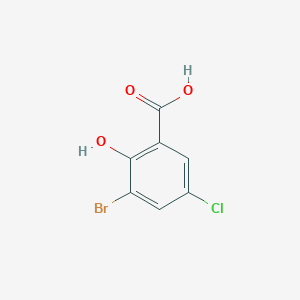
![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)
